molecular formula C25H19N3O2 B2570023 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-28-8

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2570023
CAS No.: 901020-28-8
M. Wt: 393.446
InChI Key: UBZZCFIOKKABRM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield dihydro derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets may vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinolines and pyrazolopyrimidines, which share structural similarities but differ in their biological activities and applications. For example:

Biological Activity

1-Phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anti-inflammatory and anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C25H19N3O2\text{C}_{25}\text{H}_{19}\text{N}_3\text{O}_2

This structure contains multiple functional groups that may contribute to its biological activities. The presence of the pyrazoloquinoline framework is particularly notable for its pharmacological relevance.

Anti-inflammatory Activity

Research has identified that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives showed potent inhibition comparable to established positive controls like 1400 W. Specifically, compounds with para-substituted phenyl groups demonstrated enhanced activity due to optimal electronic properties and steric factors influencing their interaction with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2b (OH-substituted)0.5515
2c (OMe-substituted)0.6512

The data suggest that while some compounds exhibit strong anti-inflammatory effects, they may also present cytotoxicity at higher concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A cell proliferation assay using multiple cancer cell lines (A549, HT-29, MKN-45, U87MG) demonstrated that certain derivatives could significantly inhibit cell growth. Notably, compounds with electron-withdrawing groups showed enhanced potency against these cancer lines due to increased reactivity and interaction with cellular targets involved in proliferation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
10cA5490.18
10fHT-290.25
10iMKN-450.30

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of iNOS and COX-2: The compound inhibits the expression of these enzymes involved in inflammatory processes.
  • Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Antioxidant Properties: Molecular docking studies suggest that the compound exhibits antioxidant capabilities which may protect cells from oxidative stress.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW 264.7 macrophages treated with LPS and various concentrations of the compound, significant reductions in NO production were observed at concentrations as low as 0.39 μM for certain derivatives. This study emphasizes the potential for developing new anti-inflammatory therapies based on this compound's structure.

Case Study 2: Anticancer Efficacy

A series of in vitro assays conducted on human cancer cell lines demonstrated that compounds derived from the pyrazoloquinoline framework could inhibit tumor growth effectively. For instance, compound 10c showed an IC50 value of 0.18 μM against A549 lung cancer cells, indicating a promising lead for further development in anticancer drug discovery.

Properties

IUPAC Name

14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZCFIOKKABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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